2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide
Overview
Description
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H7BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetamide moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the bromination of N-(4-(trifluoromethyl)phenyl)acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The process ensures high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive bromine atom and trifluoromethyl group.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves the interaction of its bromine atom and trifluoromethyl group with molecular targets. These interactions can lead to the inhibition of enzyme activity or modification of protein structures. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-Bromo-N-(2-methoxyphenyl)acetamide
- 2-Bromo-N-phenylacetamide
- 2-Bromo-N-(2-fluorophenyl)acetamide
Comparison: Compared to its analogs, 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with molecular targets, making it particularly useful in specific chemical and biological applications .
Properties
IUPAC Name |
2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOPWEWRBFPVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191621 | |
Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3823-19-6 | |
Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003823196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Bromoacetyl)-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide used as a tag in 19F NMR protein studies?
A1: this compound serves as a useful tag in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. [, ] The CF3 group exhibits inherent sensitivity to changes in its chemical environment, leading to detectable shifts in the 19F NMR spectrum. This sensitivity allows researchers to probe protein dynamics, interactions, and conformational changes by observing the CF3 signal.
Q2: How do tautomeric pyridone tags compare to this compound in terms of sensitivity for 19F NMR studies?
A2: Research suggests that certain tautomeric pyridone tags, specifically 6-(trifluoromethyl)-2-pyridone (6-TFP), demonstrate superior sensitivity compared to this compound in 19F NMR studies. [] This enhanced sensitivity arises from the pyridone's ability to tautomerize, leading to a wider range of electron delocalization and consequently, greater chemical shift dispersion in 19F NMR spectra. When tested with Gsα and human serum albumin (HSA), the 6-TFP tag provided better resolution of various functional states compared to the conventional this compound tag. []
Q3: What factors might researchers consider when choosing between this compound and other tags for 19F NMR protein studies?
A3: When choosing between this compound and alternative tags, researchers consider several factors:
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